molecular formula C16H18N2O3 B1389409 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid CAS No. 1184110-34-6

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid

Cat. No.: B1389409
CAS No.: 1184110-34-6
M. Wt: 286.33 g/mol
InChI Key: NHLFZBCQEXARSI-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₆H₁₈N₂O₃) features a pentanoic acid backbone substituted at the 5-position with a ketone group and a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. The pyridoindole core combines a piperidine ring fused to an indole system, conferring unique structural and electronic properties. Derivatives of this scaffold have shown promise in targeting tau protein aggregates associated with Alzheimer’s disease, as evidenced by patent literature .

Properties

IUPAC Name

5-oxo-5-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15(6-3-7-16(20)21)18-9-8-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-2,4-5,17H,3,6-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLFZBCQEXARSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Ring Construction

  • The synthesis typically begins with the formation of the indole nucleus, often achieved through cyclization reactions of suitable precursors under controlled acidic or basic conditions.
  • Common methods include Fischer indole synthesis or related cyclization techniques that enable the assembly of the pyrido[4,3-b]indole framework.
  • The tetrahydro portion of the ring system is introduced by selective hydrogenation or by using partially saturated precursors.

Coupling of the Pentanoic Acid Side Chain

  • After establishing the indole core, the pentanoic acid side chain is introduced at the 2-position of the indole ring.
  • This is commonly performed via alkylation or acylation reactions using pentanoic acid derivatives or activated esters.
  • Protecting groups may be employed to shield reactive sites during intermediate steps to ensure regioselectivity and to prevent side reactions.

Oxidation and Functional Group Manipulation

  • The 5-oxo functionality on the pentanoic acid chain is introduced through oxidation reactions.
  • Oxidizing agents such as potassium permanganate or other mild oxidants are used to convert the appropriate precursors to the keto acid form.
  • Reducing agents like lithium aluminum hydride may be applied in earlier or later stages to adjust oxidation states as needed.

Optimization and Scale-Up

  • Industrial synthesis often utilizes optimized reaction conditions, including controlled temperature, solvent choice, and catalysts, to maximize yield and purity.
  • Continuous flow reactors may be employed to improve reaction efficiency and reproducibility.
  • Purification techniques such as recrystallization, chromatography, or extraction are used to isolate the final product.
Step Number Process Description Key Reagents/Conditions Outcome/Notes
1 Indole ring construction Cyclization of precursors under acidic/basic conditions Formation of tetrahydro-pyridoindole core
2 Introduction of pentanoic acid side chain Alkylation or acylation with pentanoic acid derivatives Selective functionalization at 2-position
3 Oxidation to form 5-oxo group Potassium permanganate or similar oxidants Conversion to keto acid moiety
4 Purification and isolation Recrystallization, chromatography High purity compound suitable for research use
5 Scale-up and optimization Continuous flow reactors, solvent optimization Enhanced yield and reproducibility
  • The indole ring construction is crucial for the biological activity of the compound, as the fused heterocyclic system is involved in receptor binding and enzyme interactions.
  • The oxidation state of the pentanoic acid side chain affects the compound’s reactivity and potential biological functions.
  • Research indicates that the choice of oxidizing and reducing agents, as well as reaction conditions, significantly influences the yield and purity of the final product.
  • Industrial synthesis benefits from continuous flow technology, which allows better control over reaction parameters and scalability.

Scientific Research Applications

Chemistry

Synthetic Building Block:
5-Oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid serves as a versatile building block in organic synthesis. It is utilized in:

  • The synthesis of more complex indole derivatives.
  • Various organic reactions due to its unique functional groups.

Reactivity:
The compound can undergo several chemical reactions:

  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: Can produce alcohols or amines depending on the reagents used.
Reaction TypeMajor Products
OxidationCarboxylic acids, Ketones
ReductionAlcohols, Amines

Biology

Biological Activity:
Research indicates that this compound may exhibit various biological activities:

  • Potential anti-cancer properties.
  • Effects on cellular processes through interactions with specific receptors and enzymes.

Mechanism of Action:
The indole moiety interacts with molecular targets within cells, modulating enzyme activity and influencing cellular pathways. This suggests potential therapeutic applications.

Medicine

Drug Development:
Due to its structural characteristics and biological activity:

  • The compound is being explored as a candidate for drug development.
  • Potential applications include treatments for cancer and neurological disorders.

Case Study Insights:
A study investigated the effects of related indole compounds on cancer cell lines. Results indicated that modifications to the indole structure could enhance anti-cancer efficacy, suggesting that derivatives of this compound might also possess similar properties.

Industry

Material Science:
The compound is utilized in developing new materials and as a precursor for industrial chemicals. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within cells. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid C₁₆H₁₈N₂O₃ Pyridoindole ring Potential anti-Alzheimer’s (tau aggregation inhibition)
(Z)-2-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic acid C₁₇H₁₆N₂O₃S₂ Indolylmethylene, thioxothiazolidinone Antimicrobial (inferred from structural class)
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 4-Fluorophenyl Synthetic intermediate (Friedel-Crafts acylation)
5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid C₁₆H₁₇N₃O₃S Thiazole, phenylacetamido Not specified (thiazole derivatives often target kinases)
(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S Thiazolyl amino, chiral methyl group Structural analog (chirality may influence bioavailability)
5-oxo-5-{[(pyridin-4-ylmethyl)carbamoyl]amino}pentanoic acid C₁₂H₁₅N₃O₄ Pyridylmethyl urea Unspecified (urea linkage may enhance hydrogen bonding)

Structural and Functional Analysis

a. Pyridoindole vs. Indole/Thiazolidinone Derivatives

The target compound’s pyridoindole moiety distinguishes it from simpler indole derivatives like , which incorporates a thioxothiazolidinone ring. In contrast, the pyridoindole system’s fused bicyclic structure likely improves CNS penetration, critical for Alzheimer’s therapeutics .

b. Aryl-Substituted Ketoacids

Compounds such as 5-(4-fluorophenyl)-5-oxopentanoic acid ( ) lack heterocyclic complexity and serve as intermediates in Friedel-Crafts syntheses. Their simpler structures reduce metabolic stability compared to the pyridoindole derivative, limiting therapeutic utility .

c. Thiazole and Thiazolidinone Analogs

Thiazole-containing compounds ( ) introduce heteroaromaticity, influencing electronic properties and target selectivity. For example, the phenylacetamido-thiazole group in could modulate kinase inhibition, while the chiral methyl group in may affect enantioselective interactions .

d. Urea and Carbamate Derivatives

However, the absence of a fused bicyclic system reduces its ability to interact with hydrophobic pockets in tau proteins compared to the pyridoindole derivative .

Pharmacological Implications

  • Target Compound : The pyridoindole ring’s rigidity and lipophilicity likely enhance blood-brain barrier penetration, making it suitable for neurodegenerative applications. Patent data ( ) supports its role in tau aggregation inhibition, a key mechanism in Alzheimer’s pathology.
  • Thiazolidinone/Thiazole Analogs: Sulfur-containing rings may confer antioxidant or anti-inflammatory properties, but their larger molecular footprints could reduce bioavailability .
  • Aryl-Substituted Ketoacids: Limited to synthetic intermediates due to rapid metabolism and lack of target specificity .

Biological Activity

Overview

5-Oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid is a complex organic compound with significant potential in biological research and therapeutic applications. This compound, identified by its CAS number 1184110-34-6, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties.

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound
  • InChI Key : NHLFZBCQEXARSI-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The indole moiety is known for its ability to modulate receptor activity and influence cellular signaling pathways. This modulation can lead to alterations in cellular processes such as apoptosis and proliferation.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. For instance:

Bacterial Strain MIC (μg/mL) Reference Drug MIC of Reference Drug (μg/mL)
Escherichia coli ATCC 2592212.5Ciprofloxacin1
Pseudomonas aeruginosa ATCC 2785325Ciprofloxacin1

The compound demonstrated moderate antibacterial activity against both Gram-negative bacteria, particularly effective against Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. The results indicated that the compound effectively scavenged DPPH radicals, suggesting its potential as an antioxidant agent. The percentage of inhibition was calculated based on absorbance differences between control and test samples.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The indole derivatives are often investigated for their role in cancer therapy due to their ability to interfere with cellular growth pathways.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study conducted by researchers evaluated the efficacy of various indole derivatives against Pseudomonas aeruginosa. The results indicated that the tested compounds exhibited significant antibacterial activity with varying degrees of effectiveness .
  • Antioxidant Properties Evaluation :
    In vitro tests demonstrated that the compound could effectively reduce oxidative stress by scavenging free radicals. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .
  • Potential Use in Drug Development :
    The structural characteristics of this compound make it a candidate for drug development targeting diseases like cancer and bacterial infections. Its ability to modulate biological pathways opens avenues for further research into its therapeutic applications .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid, and what critical steps ensure high yield?

Methodological Answer:
A multi-step synthesis is typically employed, starting with functionalization of the pyridoindole core. Key steps include:

  • Core Formation : Cyclization of substituted indole derivatives with pyridine precursors under acidic conditions (e.g., HCl/EtOH) .
  • Pentanoic Acid Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyridoindole amine and 5-oxopentanoic acid derivatives. Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions .
  • Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (EtOAc/hexane) ensure >90% purity .

How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis : ¹H and ¹³C NMR (DMSO-d₆) should confirm the pyridoindole proton environment (δ 7.2–7.4 ppm for aromatic protons) and pentanoic acid chain integration (δ 2.2–2.7 ppm for methylene groups) .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) verifies the molecular ion peak [M+H]⁺ at m/z 343.18 (calculated for C₁₇H₁₈N₂O₃) .
  • FT-IR : Characteristic peaks for carbonyl (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .

What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyridoindole moiety and carboxylic acid degradation .
  • Solubility : DMSO or aqueous buffers (pH 7.4) are optimal for biological assays. Avoid prolonged exposure to light due to photosensitivity of the indole ring .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridoindole C-3 position to assess steric/electronic effects on target binding .
  • Chain Variations : Replace the pentanoic acid with shorter/longer aliphatic chains or introduce α,β-unsaturated ketones to evaluate metabolic stability .
  • Assay Design : Use neutrophil activation assays (e.g., elastase release) to quantify anti-inflammatory activity, as seen in related 5-oxo-eicosatetraenoic acid analogs .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer:

  • Matrix Interference : Plasma proteins may bind the compound, reducing recovery. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup .
  • Detection Limits : Employ UPLC-MS/MS with a deuterated internal standard (e.g., d₄-pentanoic acid) to achieve sensitivity <1 ng/mL .

How should researchers address contradictory data in solubility vs. bioactivity profiles?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as a sodium salt to improve aqueous solubility without altering pharmacophore integrity .
  • In Silico Modeling : Perform molecular dynamics simulations to predict solvent-accessible surfaces and correlate with experimental IC₅₀ values .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life and tissue distribution. Monitor renal excretion via LC-MS .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues after 14-day exposure .

How can process optimization improve scalability for preclinical studies?

Methodological Answer:

  • Catalyst Screening : Replace EDCI with immobilized coupling agents (e.g., polymer-supported carbodiimide) to reduce purification steps .
  • Flow Chemistry : Implement continuous flow reactors for the cyclization step to enhance reproducibility and yield (>80%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid

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